molecular formula C48H75NO17 B13921132 (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Cat. No.: B13921132
M. Wt: 938.1 g/mol
InChI Key: IJLVDQCUUOUTLI-ULTJZYGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid" is a highly complex polycyclic molecule with the following key characteristics:

  • Molecular Formula: C₄₇H₇₃NO₁₇
  • Molecular Weight: 924.08 g/mol
  • CAS Registry Number: 1397-89-3 .
  • Structural Features: A bicyclo[33.3.1] framework with a conjugated heptaene system. Seven hydroxyl groups, one methoxy group, and a 13-oxo moiety. A glycosidic linkage to a 4-amino-3,5-dihydroxy-6-methyloxan-2-yl (amino sugar) subunit.
  • Storage Requirements: Requires storage at < -20°C in a dark, inert atmosphere due to sensitivity to degradation .

Properties

Molecular Formula

C48H75NO17

Molecular Weight

938.1 g/mol

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)61)38(55)27-48(62-5,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59H,20-27,49H2,1-5H3,(H,60,61)/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1

InChI Key

IJLVDQCUUOUTLI-ULTJZYGOSA-N

Isomeric SMILES

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)OC)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)OC)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Amphotericin B and Its Formulations

Natural Product Isolation and Biosynthesis

Amphotericin B is primarily produced by fermentation of the microorganism Streptomyces nodosus. The biosynthesis involves culturing S. nodosus in optimized media under controlled conditions to maximize yield. Isotopically labeled Amphotericin B derivatives (e.g., ^13C-labeled AmB) have been prepared by culturing S. nodosus in media containing labeled glucose, facilitating advanced structural studies by NMR and mass spectrometry.

Preparation of Amphotericin B Organic Salts (OSILs)

A recent synthetic approach involves preparing organic salts of Amphotericin B (OSILs-AmB) by coupling AmB with various organic cations such as ammonium, methylimidazolium, pyridinium, and phosphonium. The general procedure includes:

  • Conversion of organic cation chlorides into hydroxides using an ion-exchange resin (Amberlite IRA-400) in methanol.
  • Neutralization of Amphotericin B dissolved in 1 M dry triethylamine methanolic solution with the prepared hydroxides at room temperature for 1 hour.
  • Purification by evaporation, redissolution in methanol, filtration through calcium carbonate, and drying under vacuum.

This method yields various Amphotericin B salts with improved solubility and potential biological properties.

Example yields and characterization:

Compound Yield (%) Physical Form Characterization Notes
Methyltrioctylammonium Amphotericin B 67.1 Orange solid Mass spec [M-2H]^- 920.67
1-(2-hydroxyethyl)-3-methylimidazolium AmB 72.8 Orange solid Mass spec [M-2H]^- 920.67
1-(2-methoxyethyl)-3-methylimidazolium AmB 59.5 Orange solid Mass spec [M-2H]^- 920.52
Trihexyltetradecylphosphonium AmB 75.0 Orange solid Mass spec [M-2H]^- 920.67

Liposomal Amphotericin B Preparation

Liposomal formulations of Amphotericin B are widely used clinically to reduce toxicity and improve pharmacokinetics. Several preparation methods are documented:

Thin-Film Hydration Method
  • Lipids such as soy phosphatidylcholine and cholesterol are dissolved in chloroform.
  • The solvent is evaporated under reduced pressure to form a thin lipid film.
  • The film is hydrated with aqueous buffer at the lipid phase transition temperature (~65°C) with agitation.
  • The dispersion is sonicated to reduce liposome size.
  • Drug loading is achieved by incorporating Amphotericin B during film formation or hydration.

This method yields liposomes with controlled particle size and entrapment efficiency.

Supercritical Fluid Carbon Dioxide (SCF-CO2) Method
  • Lipids (e.g., distearoylphosphatidylglycerol, DSPG) are dissolved in a methanol/chloroform mixture.
  • The SCF-CO2 apparatus is used to prepare liposomes under controlled temperature and pressure.
  • Amphotericin B is incorporated during the process.
  • The resulting liposomes show high stability, bioequivalence to commercial AmBisome®, and reduced hematotoxicity compared to Fungizone®.

This method is scalable and suitable for industrial applications.

Acidified Organic Solvent Complexation and Spray Drying
  • Amphotericin B is complexed with acidic phospholipids such as distearoylphosphatidylglycerol in acidified chloroform/methanol (pH 1.0-3.0).
  • The mixture is warmed (~65°C) to facilitate complex formation.
  • The complex is mixed with phosphatidylcholine and cholesterol.
  • The solution is spray-dried to yield a lipid powder.
  • Liposomes are formed by rehydration in aqueous buffer at pH 4.5-5.5.

This method eliminates large volume solvent evaporation or dialysis and allows lyophilization and storage without loss of stability or activity.

Amphotericin B Micelle Formulation

Amphotericin B can be formulated with polymeric micelles such as methoxy poly(ethylene glycol)-poly(lactide-co-glycolide)-poly(ethylene glycol) (MPP) triblock copolymers:

  • AmB and MPP copolymer are co-dissolved in methanol.
  • Methanol is evaporated under reduced pressure to form a thin film.
  • The film is rehydrated in water at 50°C with agitation.
  • The micelle solution is filtered and lyophilized for further use.

Such micelles improve solubility and enable novel drug delivery systems for local treatment of fungal infections.

Summary Table of Amphotericin B Preparation Methods

Preparation Method Key Steps Advantages Limitations References
Natural Fermentation Culturing S. nodosus High yield of natural AmB Requires fermentation facilities
Organic Salt Formation (OSILs-AmB) Ion-exchange hydroxide + neutralization Improved solubility, diverse salts Requires purification steps
Thin-Film Hydration Liposomes Lipid film formation + hydration + sonication Established, controllable size Batch variability
SCF-CO2 Liposome Preparation Supercritical CO2 processing Scalable, stable, less toxic Requires specialized equipment
Acidified Solvent Complex + Spray Dry Acidic phospholipid complexation + spray drying Commercial scale-up, lyophilizable Acidic conditions may affect stability
Polymeric Micelle Formulation Thin-film dispersion + rehydration Enhanced solubility, novel delivery Limited clinical data

Short Answer

The compound described corresponds to Amphotericin B, a complex polyene macrolide antifungal agent. Its preparation methods encompass natural biosynthesis, chemical derivatization, and advanced formulation techniques to improve solubility, stability, and reduce toxicity. Key preparation methods include:

  • Natural Biosynthesis : Amphotericin B is produced by fermentation of Streptomyces nodosus under controlled culture conditions, including isotopic labeling for research purposes.

  • Organic Salt Formation (OSILs-AmB) : Amphotericin B is converted into organic salts by neutralizing it with hydroxides of various organic cations (e.g., ammonium, methylimidazolium, phosphonium) prepared via ion-exchange resins. This method enhances solubility and produces orange solid salts with yields between ~60-75%.

  • Liposomal Formulations :

    • Thin-film Hydration : Lipids dissolved in organic solvents are evaporated to form a thin film, hydrated with aqueous buffer at lipid phase transition temperature, sonicated to reduce size, and loaded with Amphotericin B.
    • Supercritical Fluid CO2 Method : Liposomes are prepared by dissolving lipids and Amphotericin B in methanol/chloroform mixtures processed under supercritical CO2 conditions, yielding stable, bioequivalent liposomal AmB with reduced toxicity, suitable for industrial scale-up.
    • Acidified Organic Solvent Complexation and Spray Drying : Amphotericin B forms a soluble complex with acidified phospholipids in chloroform/methanol, mixed with other lipids, spray-dried to a powder, and rehydrated to form liposomes. This method avoids large solvent evaporation steps and allows lyophilization and storage.
  • Polymeric Micelle Formulation : Amphotericin B is co-dissolved with triblock copolymers in methanol, evaporated to a thin film, rehydrated to form micelles, filtered, and lyophilized. This enhances solubility and is promising for local fungal infection treatment.

Preparation Method Key Steps Advantages Limitations References
Natural Fermentation Culturing S. nodosus High yield of natural AmB Requires fermentation facilities
Organic Salt Formation (OSILs-AmB) Ion-exchange hydroxide + neutralization Improved solubility, diverse salts Requires purification steps
Thin-Film Hydration Liposomes Lipid film formation + hydration + sonication Established, controllable size Batch variability
SCF-CO2 Liposome Preparation Supercritical CO2 processing Scalable, stable, less toxic Requires specialized equipment
Acidified Solvent Complex + Spray Dry Acidic phospholipid complexation + spray drying Commercial scale-up, lyophilizable Acidic conditions may affect stability
Polymeric Micelle Formulation Thin-film dispersion + rehydration Enhanced solubility, novel delivery Limited clinical data

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl groups, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Paecilin Family

Compounds Paecilin N (10) and Paecilin O (11) (C₃₃H₃₄O₁₅ and C₃₄H₃₆O₁₅, respectively) share core structural similarities but differ in esterification patterns:

Parameter Target Compound Paecilin N (10) Paecilin O (11)
Molecular Formula C₄₇H₇₃NO₁₇ C₃₃H₃₄O₁₅ C₃₄H₃₆O₁₅
Molecular Weight 924.08 671.20 ([M+H]⁺: 671.2001) 685.21 ([M+Na]⁺: 707.1934)
Key Functional Groups Heptahydroxy, methoxy, oxo, amino sugar Hexahydroxy, methyl ester Hexahydroxy, ethyl ester
Stereochemistry Multiple chiral centers (e.g., 1R,3S,5R) 2S,9R,10S,2′S,9′R,10′S 2S,9R,10S,2′S,9′R,10′S
Substituent Differences Amino sugar at C-33 Methyl ester at C-12′ Ethyl ester at C-12′
Stability Requires -20°C, inert atmosphere Likely stable at ambient conditions Likely stable at ambient conditions

Key Findings :

  • The target compound’s amino sugar moiety distinguishes it from Paecilins, which lack glycosylation.

Comparison with Other Bicyclic Polyketides

The bicyclo[33.3.1] framework is rare but shares topological similarities with:

  • Compound FDB027487 (CAS 2479-91-6): A steroid-glucuronide conjugate with a tetracyclic core and glucuronic acid subunit. Differences include the absence of a polyene system and presence of a steroid backbone .
  • Compound in : A tetradecaoxaoctacyclo system with 14 hydroxyl groups. The target compound’s dioxabicyclo system is less oxygenated but features a unique heptaene chain .

Biological Activity

The compound , (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid (commonly known as Amphotericin B), is a polyene macrolide antibiotic with significant biological activity primarily against fungal infections. This article delves into its biological activity through a comprehensive review of available literature and research findings.

Chemical Structure and Properties

Amphotericin B is characterized by its complex structure which includes multiple hydroxyl groups and a unique bicyclic framework. The molecular formula is C47H73N1O17C_{47}H_{73}N_{1}O_{17} with a molecular weight of approximately 924.08 Da. Its structure contributes to its amphipathic nature which is crucial for its interaction with fungal cell membranes.

PropertyValue
Molecular FormulaC₄₇H₇₃NO₁₇
Molecular Weight924.08 Da
CAS Number1397-89-3
Mechanism of ActionBinds to ergosterol in fungal membranes

Antifungal Mechanism

Amphotericin B exerts its antifungal effects primarily by binding to ergosterol in the fungal cell membrane. This binding disrupts membrane integrity leading to cell death through the formation of pores that allow leakage of essential ions and molecules .

Spectrum of Activity

The compound is effective against a wide range of fungi including:

  • Candida species : Particularly Candida albicans.
  • Aspergillus species : Notably Aspergillus fumigatus.
  • Cryptococcus neoformans : A major pathogen in immunocompromised patients.

Pharmacokinetics

Amphotericin B is administered intravenously due to poor gastrointestinal absorption. It has a long half-life and is distributed widely in tissues but has limited penetration into the central nervous system.

Clinical Applications

Amphotericin B is primarily used in the treatment of severe fungal infections such as:

  • Candidemia
  • Cryptococcal meningitis
  • Aspergillosis

Case Studies

  • Cryptococcal Meningitis : A study demonstrated that Amphotericin B combined with flucytosine significantly improved survival rates in HIV patients suffering from cryptococcal meningitis .
  • Invasive Aspergillosis : Clinical trials have shown that Amphotericin B formulations are effective in treating invasive aspergillosis with improved outcomes compared to conventional therapies .

Side Effects and Toxicity

While effective, Amphotericin B is associated with several side effects including:

  • Nephrotoxicity : Renal impairment is common; monitoring of renal function is essential during therapy.
  • Infusion Reactions : Fever and chills may occur during administration.

Formulations

To mitigate toxicity and enhance efficacy, various formulations have been developed:

Formulation TypeDescription
ConventionalStandard Amphotericin B
LiposomalEncapsulated in liposomes to reduce toxicity
Lipid ComplexA complex formulation that also aims to minimize side effects

Q & A

Q. What experimental methodologies are recommended for confirming the stereochemical configuration of this compound?

Answer: High-resolution nuclear magnetic resonance (NMR) spectroscopy, coupled with X-ray crystallography, is critical for resolving stereochemical ambiguities. For polyoxygenated structures like this, 2D NMR techniques (e.g., COSY, NOESY) can map spatial relationships between protons, while single-crystal X-ray diffraction provides definitive stereochemical assignments. Cross-validation with computational methods like density functional theory (DFT) optimizes accuracy .

Q. How can researchers address challenges in synthesizing the macrocyclic core of this compound?

Answer: The bicyclo[33.3.1]nonatriaconta-heptaene system requires iterative ring-closing metathesis (RCM) or enzymatic catalysis for strain minimization. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing trial-and-error approaches. Dynamic kinetic resolution may resolve stereochemical challenges during cyclization .

Q. What analytical techniques are suitable for assessing biological activity (e.g., antifungal properties) linked to this compound?

Answer: Use in vitro microdilution assays against fungal strains (e.g., Candida albicans) to determine minimum inhibitory concentrations (MICs). Pair these with cytotoxicity assays (e.g., hemolysis tests) to evaluate selectivity. Structural analogs like Fungizone (amphotericin B) suggest membrane-targeting mechanisms; fluorescence anisotropy or liposome leakage assays can validate membrane disruption .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the compound’s reactivity?

Answer: Discrepancies often arise from solvent effects or unaccounted transition states. Apply hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to model solvation dynamics. Validate via controlled kinetic experiments (e.g., stopped-flow spectroscopy) under varying pH and temperature conditions. Iterative feedback between computation and experiment refines mechanistic models .

Q. What strategies optimize the purification of this compound given its polarity and instability in aqueous media?

Answer: Reverse-phase HPLC with polar-embedded stationary phases (e.g., C18 with diol groups) improves retention and resolution. For labile hydroxyl groups, employ lyophilization under inert atmospheres. Membrane separation technologies (e.g., nanofiltration) can isolate macrocyclic fractions while minimizing degradation .

Q. How can computational modeling predict the compound’s interaction with fungal ergosterol?

Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations using ergosterol-embedded lipid bilayers can map binding affinities and pore-formation dynamics. Free-energy perturbation (FEP) calculations quantify contributions of specific hydroxyl/methoxy groups to binding. Cross-correlate with experimental MIC shifts in ergosterol-deficient mutants .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Answer: Implement factorial design of experiments (DoE) to isolate critical process parameters (e.g., catalyst loading, temperature). Use PAT (process analytical technology) tools like inline FTIR or Raman spectroscopy for real-time monitoring. Statistical control charts (e.g., CUSUM) detect deviations early, ensuring reproducibility .

Data Analysis and Validation

Q. How should researchers handle conflicting spectral data (e.g., NMR vs. MS) for this compound?

Answer: Contradictions may stem from isotopic impurities or ion suppression in MS. Re-analyze samples using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) and collision-induced dissociation (CID). For NMR, employ deuterated solvents with minimal water content and standardize referencing protocols (e.g., TMS at 0 ppm). Triangulate data with independent techniques like circular dichroism (CD) .

Q. What statistical frameworks are appropriate for correlating structural modifications with bioactivity?

Answer: Multivariate analysis (e.g., PLS regression) links substituent electronic parameters (Hammett σ) or steric descriptors (Taft Es) to MIC values. Cluster analysis (e.g., hierarchical clustering) groups analogs by activity profiles. Bayesian networks can predict untested derivatives’ efficacy based on existing datasets .

Q. How can researchers validate the compound’s stability under physiological conditions?

Answer: Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring of degradation products. Simulate gastric/plasma environments using pepsin or human serum albumin (HSA) incubation. Differential scanning calorimetry (DSC) detects phase transitions indicative of instability. Compare degradation pathways with computational predictions (e.g., DFT-based bond dissociation energies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.